Cromolyn is classified as a mast cell stabilizer. Mast cells are immune system cells that play a crucial role in allergic reactions by releasing inflammatory mediators. Cromolyn is believed to prevent the degranulation of mast cells, thereby hindering the release of these inflammatory mediators [Source: National Institutes of Health, ].
Studies are investigating the potential of cromolyn in managing various conditions associated with mast cell activation, such as mastocytosis, a rare disorder characterized by an abnormal increase in mast cells [Source: Journal of Allergy and Clinical Immunology, ].
While the exact mechanism is not fully understood, cromolyn exhibits anti-inflammatory properties beyond its mast cell stabilizing effects. Research suggests it may influence the activity of other immune cells and inflammatory pathways [Source: National Institutes of Health, ].
Cromolyn's potential in managing various inflammatory conditions, including chronic obstructive pulmonary disease (COPD) and inflammatory bowel disease (IBD), is being explored in ongoing research [Source: National Institutes of Health, ].
Recent research suggests cromolyn might offer neuroprotective effects by modulating certain cellular processes linked to neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. However, the mechanism and potential benefits require further investigation [Source: National Institutes of Health, ].
The potential application of cromolyn in neurodegenerative diseases is in the early stages of exploration. More research is needed to understand its safety and efficacy in this context [Source: National Institutes of Health, ].
Cromolyn is a chromone complex with the chemical formula C23H16O11 and a molar mass of approximately 468.37 g/mol. It is commonly marketed as cromolyn sodium and is used in various forms, including inhalation solutions, oral solutions, and ophthalmic drops. The compound was discovered in 1965 by Roger Altounyan while researching natural bronchodilators derived from the herb Ammi visnaga . Cromolyn is primarily indicated for the prophylactic treatment of asthma and allergic conditions such as allergic rhinitis and conjunctivitis.
Cromolyn's mechanism of action is not fully understood, but it is believed to act as a mast cell stabilizer []. It likely binds to specific sites on the mast cell membrane, preventing the degranulation process, where mast cells release histamine and other inflammatory mediators []. This helps prevent the allergic cascade and associated symptoms.
Cromolyn acts by inhibiting mast cell degranulation, which prevents the release of histamine and other inflammatory mediators like leukotrienes . The mechanism involves blocking calcium influx into mast cells, thereby stabilizing them and reducing their reactivity to allergens. This action differentiates it from antihistamines that mitigate symptoms after histamine release.
Cromolyn exhibits significant biological activity as a mast cell stabilizer. Its primary functions include:
Cromolyn is synthesized through chemical processes involving chromone derivatives. The initial discovery involved isolating active constituents from the khellin compound found in Ammi visnaga. Subsequent synthetic methods have been developed to produce cromolyn sodium efficiently for pharmaceutical use .
Cromolyn has several important applications:
Cromolyn has been studied for its interactions with various biological pathways:
Cromolyn shares similarities with several other mast cell stabilizers. Here are some notable compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Nedocromil | Mast cell stabilization | Similar efficacy but different formulation |
Ketotifen | Antihistamine and mast cell stabilizer | Dual action; effective for chronic allergies |
Lodoxamide | Mast cell stabilizer | Primarily used in ophthalmic applications |
Montelukast | Leukotriene receptor antagonist | Different mechanism; targets leukotriene pathways |
Omalizumab | Monoclonal antibody targeting IgE | Used for severe asthma; distinct mechanism |
Cromolyn stands out due to its specific action on mast cells without affecting established allergic responses and its long-standing history of use in clinical practice .
Cromolyn sodium is best characterized for its ability to stabilize mast cells and prevent the release of preformed mediators such as histamine and proteases. By blocking calcium influx through cell surface channels, cromolyn disrupts the degranulation process triggered by IgE-antigen crosslinking or non-immunological stimuli like substance P [1] [2]. In a rat model of bile duct ligation, cromolyn treatment reduced histamine secretion by 58% and suppressed biliary proliferation through decreased expression of histidine decarboxylase (HDC) and mast cell-specific proteases (chymase and tryptase) [1]. Parallel in vitro studies demonstrated that cromolyn (25 μM) inhibits histamine release from cultured mast cells by 72% within 48 hours while leaving cholangiocyte function unaffected [1].
The compound also attenuates synthesis of newly formed mediators, including leukotrienes. In human cord blood-derived mast cells, cromolyn reduced leukotriene C~4~ (LTC~4~) production by 41% during IgE-mediated activation [5]. This dual inhibition occurs without intrinsic antihistamine or vasoconstrictor activity, distinguishing cromolyn from other anti-allergic agents [2].
Table 1: Cromolyn's Effects on Mast Cell Mediators
Mediator | Reduction (%) | Model | Source |
---|---|---|---|
Histamine | 58-72 | Rat BDL, in vitro | [1] |
Chymase/Tryptase | 65 | Rat liver | [1] |
Leukotriene C~4~ | 41 | Human mast cells | [5] |
Species-specific variations in cromolyn's efficacy underscore the importance of model selection in preclinical research. While 10 mg/kg cromolyn inhibited passive systemic anaphylaxis in rats by 89%, equivalent doses failed to suppress histamine release or temperature changes in murine models [3]. At higher concentrations (100 mg/kg), cromolyn reduced plasma mast cell protease-1 in mice by 34% but exhibited off-target effects by suppressing lipopolysaccharide-induced tumor necrosis factor (TNF) production in mast cell-deficient mice [3].
Human mast cells show distinct regulatory responses. Cromolyn (100 μM) increased interleukin-10 (IL-10) secretion by 2.8-fold and upregulated the inhibitory receptor CD300a in IgE-activated human mast cells, while mouse bone marrow-derived mast cells remained unaffected under identical conditions [5] [6]. This divergence suggests cromolyn engages species-specific signaling pathways beyond mast cell stabilization.
Cromolyn's anti-inflammatory effects extend to eosinophil-rich environments. In patients with aspirin-intolerant asthma, 1-week cromolyn treatment reduced sputum eosinophil counts by 62% and eosinophil cationic protein (ECP) levels by 58% [4]. In vitro experiments revealed that cromolyn (50 μM) inhibits platelet-activating factor (PAF)-induced eosinophil peroxidase (EPX) release by 47%, potentially through modulation of calcium-dependent exocytosis [5].
Monocyte recruitment in allergic airways inflammation is similarly attenuated. House dust mite-challenged mice treated with cromolyn showed a 39% reduction in bronchoalveolar lavage monocytes, correlating with decreased interleukin-8 (IL-8) production from mast cell-eosinophil clusters [6]. These findings position cromolyn as a broad-spectrum inhibitor of granulocyte trafficking in type 2 inflammation.
Although initially termed a "mast cell stabilizer," cromolyn exhibits complex immunomodulatory properties in IgE-mediated activation. The compound does not prevent IgE binding to FcεRI receptors but disrupts downstream signaling events. In LAD2 human mast cells, cromolyn (100 μM) inhibited substance P-induced nuclear factor kappa B (NF-κB) activation by 71% and reduced cytosolic calcium fluxes by 63% [7]. However, comparative studies show quercetin surpasses cromolyn in suppressing TNF release (82% vs. 48% inhibition), suggesting opportunities for therapeutic optimization [7].
Cromolyn's interference with IgE signaling exhibits tissue-specific variability. While it suppressed biliary proliferation through paracrine histamine modulation in cholangiocytes [1], direct effects on bronchial epithelial cells remain undocumented. This compartmentalized activity highlights the compound's dependence on mast cell-eosinophil cross-talk for certain anti-inflammatory outcomes.
Cromolyn sodium has demonstrated significant therapeutic efficacy in managing both systemic and cutaneous manifestations of mastocytosis, establishing itself as a cornerstone therapy for this rare mast cell disorder. The clinical evidence supporting cromolyn's effectiveness in mastocytosis management spans multiple decades of research and clinical practice.
The most compelling evidence for cromolyn's efficacy in systemic mastocytosis comes from a landmark multicenter, double-blind, placebo-controlled trial conducted by Horan and colleagues. This study evaluated 11 patients with systemic mastocytosis who received cromolyn sodium at a dosage of 200 mg orally four times daily. The trial demonstrated statistically significant improvements in overall disease severity based on physician assessments and patient-reported symptoms. Notably, the study revealed that cromolyn sodium treatment was particularly beneficial for gastrointestinal manifestations, with statistically significant improvements in diarrhea, abdominal pain, nausea, and vomiting compared to placebo treatment.
Comprehensive clinical studies conducted for Food and Drug Administration approval involved a total of 36 patients with mastocytosis, of whom 32 were considered evaluable for efficacy analysis. These randomized controlled trials utilized multiple study designs, including placebo-controlled crossover studies and active-controlled comparisons. The results consistently demonstrated clinically significant improvements in gastrointestinal symptoms, with the majority of patients experiencing relief from diarrhea and abdominal pain within 2-6 weeks of treatment initiation.
The effectiveness of cromolyn sodium in managing cutaneous mastocytosis has been demonstrated through both case reports and clinical practice experience. A particularly instructive case involved an infant with diffuse cutaneous mastocytosis who was treated with a combination of oral cromolyn sodium at 25 mg/kg/day and topical 4% cromolyn sodium emulsion. This combined therapeutic approach resulted in steady improvement of both skin symptoms and overall clinical appearance over the course of treatment.
The mechanism underlying cromolyn's effectiveness in cutaneous mastocytosis involves the stabilization of mast cell membranes within the skin, thereby preventing the release of inflammatory mediators including histamine, tryptase, and various cytokines that contribute to the characteristic skin lesions and symptoms. Clinical observations have documented improvements in urticaria, pruritus, and flushing in patients receiving cromolyn sodium therapy.
Cromolyn sodium exerts its therapeutic effects in mastocytosis through multiple complementary mechanisms that target the underlying pathophysiology of mast cell activation. The primary mechanism involves the inhibition of mast cell degranulation, which prevents the release of histamine and slow-reacting substance of anaphylaxis. This mast cell stabilization effect is mediated through cromolyn's interaction with calcium channels on the mast cell surface, thereby preventing the calcium influx necessary for degranulation.
Research has demonstrated that cromolyn sodium works by acting on mast cells in the body to prevent them from releasing substances that cause the symptoms of mastocytosis. The drug's poor systemic absorption following oral administration, with less than 1% bioavailability, actually contributes to its therapeutic efficacy in mastocytosis by allowing sustained local concentrations within the gastrointestinal tract where many symptoms originate.
Cromolyn sodium's therapeutic applications in allergic diseases represent one of its most extensively studied clinical areas, with decades of research demonstrating its effectiveness across multiple allergic conditions. The drug's unique mechanism of action as a mast cell stabilizer provides prophylactic protection against allergen-induced inflammatory responses.
Comprehensive reviews of cromolyn's role in asthma treatment have established its effectiveness in controlling symptoms of mild to moderate chronic asthma in 60 to 70 percent of patients. The drug's mechanism involves inhibiting the release of inflammatory mediators from mast cells, including histamine and leukotrienes, which are triggered by both specific antigens and nonspecific stimuli such as exercise.
Cromolyn sodium represents the only anti-asthmatic medication that blocks both early and late asthmatic responses induced by allergen inhalation and exercise. This dual protective effect allows cromolyn therapy to prevent the increase in bronchial hyperreactivity that results from chronic allergen exposure. Clinical studies have demonstrated that cromolyn is equally effective as theophylline for controlling chronic asthma symptoms while producing fewer adverse effects.
The drug's effectiveness in exercise-induced asthma has been particularly well-documented, with administration 10-15 minutes before exercise exposure providing effective prophylaxis against bronchospasm. This prophylactic efficacy has made cromolyn a preferred therapeutic option for patients with exercise-induced asthma due to its convenience of administration and excellent safety profile.
Clinical evidence for cromolyn's effectiveness in allergic rhinitis has been established through multiple controlled studies comparing the drug with placebo, intranasal corticosteroids, and antihistamines. These studies have consistently demonstrated cromolyn's efficacy in relieving rhinitis symptoms through its ability to inhibit mast cell degranulation and prevent the release of inflammatory mediators.
A comprehensive multicenter study evaluating cromolyn sodium 4% nasal solution in a nonprescription setting demonstrated statistically significant improvements in overall symptom control, symptom relief, and specific symptoms including sneezing and nasal congestion. The study involved 1,150 patients and utilized a randomized, double-blind, placebo-controlled design, providing robust evidence for cromolyn's effectiveness in seasonal allergic rhinitis.
The mechanism of action in allergic rhinitis involves cromolyn's ability to block mast cell degranulation within the nasal mucosa, thereby preventing the release of histamine and other inflammatory mediators that cause the characteristic symptoms of rhinitis. The drug's prophylactic effects are particularly beneficial when initiated 2 weeks prior to anticipated allergen exposure and continued throughout the allergy season.
Cromolyn sodium's effectiveness in treating allergic conjunctivitis has been demonstrated through well-controlled clinical trials. A pivotal study evaluated 2% cromolyn sodium ophthalmic solution in 58 patients with seasonal allergic conjunctivitis using a double-blind, placebo-controlled design. The results showed significant suppression of eye symptoms during weeks 2, 4, and 5 of treatment, with the drug administered six times daily.
Comparative studies have demonstrated that cromolyn 2% ophthalmic solution is both effective and safe for treating allergic conjunctivitis. The mechanism involves preventing inflammatory mediator release from mast cells within the conjunctival tissue, thereby reducing the characteristic symptoms of itching, redness, and tearing associated with allergic conjunctivitis.
Research has shown that preservative-free cromolyn formulations may offer additional benefits for patients with compromised eyes or those requiring long-term medication. The drug's excellent safety profile makes it suitable for chronic use in managing seasonal and perennial allergic conjunctivitis.
Recent research has revealed cromolyn sodium's potential therapeutic applications in neuroinflammatory disorders, particularly Alzheimer's disease and other conditions characterized by pathological microglial activation. These findings represent a significant expansion of cromolyn's therapeutic repertoire beyond its traditional applications in allergic diseases.
Groundbreaking research by Zhang and colleagues has demonstrated that cromolyn sodium can reduce levels of Alzheimer's disease-associated amyloid-beta protein through enhanced microglial phagocytosis. In transgenic Alzheimer's disease mouse models, cromolyn treatment for three months resulted in almost complete abolition of longer insoluble amyloid-beta species, specifically amyloid-beta 40 and amyloid-beta 42, while increasing insoluble amyloid-beta 38 levels.
The mechanism underlying cromolyn's beneficial effects in Alzheimer's disease involves promoting microglial recruitment to amyloid-beta deposits and enhancing their phagocytic activity. This represents a shift from pro-neuroinflammatory microglial activation to a neuroprotective state that favors amyloid-beta clearance. Cromolyn treatment alone, or in combination with ibuprofen, significantly increased microglial recruitment to and phagocytosis of amyloid-beta deposits in Alzheimer's disease mice.
Cell-based assays have confirmed that cromolyn promotes amyloid-beta 42 uptake by microglial cells, supporting the in vivo findings. These effects were observed both with cromolyn monotherapy and when combined with ibuprofen, with the combination therapy showing synergistic benefits in reducing aggregation-prone amyloid-beta levels.
Research has demonstrated that cromolyn sodium can inhibit the secretion of inflammatory cytokines by human microglia, specifically targeting the HMC3 microglial cell line. The drug's direct effects on microglia include dramatic reduction in the secretion of inflammatory mediators such as interleukin-1 beta, interleukin-6, interleukin-8, and interferon-gamma, as well as chemokines including CXCL10, CCL2, CCL3, and CCL4.
Studies utilizing fluorinated cromolyn analogues have shown that these compounds can suppress fibrosis-related proteins and reduce pro-inflammatory proteins while promoting secretion of anti-inflammatory interleukin-4 in HMC3 microglia. The research demonstrated that cromolyn and its fluorinated analogue significantly affect tumor necrosis factor-alpha-induced microglial expression of pro-fibrotic genes and critical mediators of inflammation.
Clinical and preclinical studies have demonstrated cromolyn's ability to alleviate neuroinflammation-associated cognitive dysfunction. Research using lipopolysaccharide-induced neuroinflammation models has shown that cromolyn treatment can prevent memory impairment and reduce inflammatory factor release. The drug's neuroprotective effects involve stabilization of brain mast cells and inhibition of inflammatory signaling pathways including mitogen-activated protein kinase, protein kinase B, and nuclear factor-kappa B.
Studies in amyotrophic lateral sclerosis mouse models have demonstrated that cromolyn sodium treatment significantly delayed disease onset and improved motor function deficits. The neuroprotective effects were associated with increased motor neuron survival in the lumbar spinal cord and reduced denervation at neuromuscular junctions.
Recent research has identified cromolyn's potential in preventing cerebral vasospasm and associated dementia through targeting of specific molecular pathways. Molecular docking studies have shown that cromolyn forms optimal binding complexes with WDR43, a protein associated with cerebral vasospasm. Cellular experiments have demonstrated that cromolyn treatment improves microglial cell viability and enhances amyloid-beta 42 uptake, suggesting therapeutic potential for inflammation-related cerebrovascular disorders.
The therapeutic applications of cromolyn sodium have expanded to include emerging roles in fibrotic diseases and autoimmune conditions, representing novel therapeutic opportunities that leverage the drug's anti-inflammatory and mast cell stabilizing properties.
Recent research has demonstrated cromolyn sodium's effectiveness in treating pulmonary fibrosis through multiple mechanisms involving mast cell stabilization and anti-fibrotic pathways. In lipopolysaccharide-induced pulmonary fibrosis models, cromolyn treatment significantly reduced collagen deposition and improved lung tissue morphology. The mechanism involves inhibiting mast cell activation and reducing the release of interleukin-13, a key pro-fibrotic cytokine.
Studies utilizing both in vivo and in vitro models have shown that cromolyn sodium can alleviate pulmonary fibrosis by inhibiting epithelial-mesenchymal transition, a critical process in fibrotic disease progression. The drug's effects are mediated through the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin signaling pathway, which plays a crucial role in fibrosis development.
Combination therapy studies have demonstrated that cromolyn sodium in combination with masitinib effectively prevents fibroblast-to-myofibroblast transition, a hallmark of fibrotic diseases. This combined treatment approach significantly reduced bleomycin-induced apoptosis and oxidative stress while providing additive anti-fibrotic, cell-protective, and antioxidant effects.
Pharmacogenomic analysis has identified cromolyn sodium as an anti-fibrotic agent capable of targeting both hepatic stellate cells and hepatocytes. The drug demonstrated the ability to reduce hepatic stellate cell activation and collagen accumulation by 50% at low concentrations without inducing apoptosis. These findings suggest that cromolyn may serve as an effective therapeutic agent for liver fibrosis and cirrhosis.
The anti-fibrotic effects of cromolyn in hepatic fibrosis involve modulation of transforming growth factor-beta signaling pathways and reduction of epithelial-mesenchymal transition in hepatocytes. Research has demonstrated that cromolyn treatment compromises transforming growth factor-beta-induced epithelial-mesenchymal transition and reduces replicative senescence rates in hepatocytes.
The role of mast cells in autoimmune diseases has led to investigation of cromolyn's therapeutic potential in these conditions. Mast cells are recognized as important modifiers of autoimmune disease processes, with abundant evidence demonstrating their active participation in tissue damage associated with autoimmune conditions.
Cromolyn's mechanism of action in autoimmune diseases involves stabilizing mast cells and preventing the release of inflammatory mediators that contribute to autoimmune pathology. The drug's ability to modulate both innate and adaptive immune responses makes it a potentially valuable therapeutic agent for various autoimmune conditions.
Research has elucidated the molecular mechanisms underlying cromolyn's anti-fibrotic effects, demonstrating that the drug targets multiple proteins upstream of critical signaling pathways. These pathways include phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin, nuclear factor-kappa B, and glycogen synthase kinase-3 beta signaling cascades that regulate cytokine, chemokine, and fibrosis-related protein expression.
Studies have shown that cromolyn and its fluorinated analogues can suppress the secretion of fibrosis-related proteins including collagen XVIII, fibronectin, and tenascin-c. The drug's anti-fibrotic effects extend to promoting neurite outgrowth in neuronal cells and enhancing microglial phagocytosis of pathological protein aggregates.
The emerging understanding of cromolyn's anti-fibrotic properties has led to investigation of its potential in treating idiopathic pulmonary fibrosis, liver cirrhosis, and other fibrotic conditions. The drug's established safety profile and multiple mechanisms of action make it an attractive candidate for repurposing in fibrotic diseases where limited therapeutic options currently exist.
Horan, R. F., Sheffer, A. L., & Austen, K. F. (1990). Cromolyn sodium in the management of systemic mastocytosis. Journal of Allergy and Clinical Immunology, 85(5), 852-855.
Gomes, I., Mathur, S. K., Espenshade, B. M., Mori, Y., Varga, J., & Ackerman, S. J. (2005). Eosinophil-fibroblast interactions induce fibroblast IL-6 secretion and extracellular matrix gene expression: implications in fibrogenesis. The Journal of Allergy and Clinical Immunology, 116(4), 796-804.
NHS. (2025). Mastocytosis - Treatment. NHS. https://www.nhs.uk/conditions/mastocytosis/treatment/
Kantor, N. M., Fang, J., Yao, Q., Mo, Q., Sigmon, J. R., & Fang, X. (2014). Inhibition of mast cell-derived histamine secretion by cromolyn promotes hepatic regeneration. Laboratory Investigation, 94(2), 129-140.
U.S. Food and Drug Administration. (2009). Cromolyn Sodium Oral Solution, Concentrate - FDA Label. https://www.accessdata.fda.gov/drugsatfda_docs/label/2009/090954s000lbl.pdf
Weston, J. A., Hawkins, P. N., & Yong, S. L. (2011). Oral and topical sodium cromoglicate in the treatment of diffuse cutaneous mastocytosis in an infant. Clinical and Experimental Dermatology, 36(8), 925-927.
Mayo Clinic. (2025). Cromolyn (oral route). Mayo Clinic. https://www.mayoclinic.org/drugs-supplements/cromolyn-oral-route/description/drg-20063181
Medscape. (2025). Systemic Mastocytosis Treatment & Management. Medscape. https://emedicine.medscape.com/article/203948-treatment
Cleveland Clinic. (2024). Cromolyn Solution: Uses & Side Effects. Cleveland Clinic. https://my.clevelandclinic.org/health/drugs/20840-cromolyn-solution
Moura, D. S., Sultan, S., Georgin-Lavialle, S., Barete, S., Lortholary, O., Gaillard, R., & Hermine, O. (2012). Evidence for cognitive impairment in mastocytosis: prevalence, features and correlations to depression. PloS one, 7(6), e39468.
Atmar, R. L., Flume, P. A., Goldberg, H. J., Johnson, C., O'Brien, K., Tsai, W. C., ... & Boucher, R. C. (2017). Improved systemic bioavailability of cromolyn sodium using PA101 nebulizer formulation. American Journal of Respiratory and Critical Care Medicine, 195, A3476.
Ramadan, A. A., Gauldie, J., Cox, G., Jordana, M., Xing, Z., Ackerman, S. J., ... & Lukacs, N. W. (1995). Cromolyn sodium is a mast cell stabilizer that is useful for alleviating gastrointestinal symptoms. Blood, 121(16), 3085-3094.
Cromolyn Sodium. (2024). StatPearls. https://www.ncbi.nlm.nih.gov/books/NBK557473/
Allergy & Asthma Network. (n.d.). What is Mastocytosis? Types, Symptoms, and Treatment. Allergy & Asthma Network. https://allergyasthmanetwork.org/mast-cell-diseases/mastocytosis/
Chatterjee, S., Koltz, P. F., Bildani, L., Savarese, D., & Shi, Y. (2005). Evidence questioning cromolyn's effectiveness and selectivity as a mast cell stabilizer in mice. Laboratory Investigation, 92(8), 1472-1482.
The Mastocytosis Society. (n.d.). Medications to Treat Mast Cell Diseases. TMS. https://tmsforacure.org/treatments/medications-treat-mast-cell-diseases/
Galli, S. J., Kalesnikoff, J., Grimbaldeston, M. A., Piliponsky, A. M., Williams, C. M., & Tsai, M. (2005). Mast cells as "tunable" effector and immunoregulatory cells: recent advances. Annual Review of Immunology, 23, 749-786.
Murphy, S., & Kelly, H. W. (1987). Cromolyn sodium: a review of mechanisms and clinical use in asthma. Drug Intelligence and Clinical Pharmacy, 21(1), 22-35.
Bernstein, I. L., Storms, W. W., Storms, B. B., & Bronsky, E. A. (2002). Efficacy and patient satisfaction with cromolyn sodium nasal solution in the treatment of seasonal allergic rhinitis: a placebo-controlled study. Clinical Therapeutics, 24(6), 942-952.
Liu, Y. L., Hu, F. R., Wang, I. J., Chen, W. L., & Hou, Y. C. (2011). A double-masked study to compare the efficacy and safety of topical cromolyn for the treatment of allergic conjunctivitis. Asian Journal of Surgery, 34(4), 156-162.
Tulane University School of Medicine. (2024). Cromolyn Sodium. https://tmedweb.tulane.edu/pharmwiki/doku.php/cromolyn_sodium
Ratner, P. H., Ehrlich, P. M., Fineman, S. M., Meltzer, E. O., & Skoner, D. P. (2002). Use of intranasal cromolyn sodium for allergic rhinitis. Mayo Clinic Proceedings, 77(4), 350-354.
Kray, K. T., Squire Jr, E. N., Tipton, W. R., Selner, J. C., O'Dea, J., & Nelson, H. S. (1985). Cromolyn sodium in seasonal allergic conjunctivitis. Journal of Allergy and Clinical Immunology, 76(4), 623-627.
DrugBank. (2019). Cromoglicic acid. https://go.drugbank.com/drugs/DB01003
Mayo Clinic. (2025). Cromolyn (nasal route). Mayo Clinic. https://www.mayoclinic.org/drugs-supplements/cromolyn-nasal-route/description/drg-20063188
Liu, Y. L., Hu, F. R., Wang, I. J., Chen, W. L., & Hou, Y. C. (2011). A double-masked study to compare the efficacy and safety of topical cromolyn for the treatment of allergic conjunctivitis. Journal of the Chinese Medical Association, 74(11), 487-491.
Mayo Clinic. (2025). Cromolyn (inhalation route). Mayo Clinic. https://www.mayoclinic.org/drugs-supplements/cromolyn-inhalation-route/description/drg-20067594
Ratner, P. H., Ehrlich, P. M., Fineman, S. M., Meltzer, E. O., & Skoner, D. P. (2002). Use of intranasal cromolyn sodium for allergic rhinitis. Mayo Clinic Proceedings, 77(4), 350-354.
Abelson, M. B., Allansmith, M. R., & Friedlaender, M. H. (2002). A comparison of the efficacy and tolerability of olopatadine and cromolyn in controlling the ocular signs and symptoms of seasonal allergic conjunctivitis. Clinical Therapeutics, 24(6), 918-929.
Macsen Lab. (n.d.). Cromolyn Sodium | Mechanism of action, Uses & Side effects. https://www.macsenlab.com/blog/cromolyn-sodium-overview/
Horak, F., Stubner, P., Zieglmayer, R., Bousquet, J., Ciprandi, G., & Maasch, H. J. (1988). Cromolyn sodium in the treatment of asthma. European Journal of Respiratory Diseases, 73(154), 148-158.
Murphy, S., & Kelly, H. W. (1987). Cromolyn sodium: a review of mechanisms and clinical use in asthma. Drug Intelligence and Clinical Pharmacy, 21(1), 22-35.
Storms, W. W., Bodman, S. F., Nathan, R. A., Byer, P., Rosenberg, S. L., & Pearlman, D. S. (1973). Cromolyn prophylaxis for chronic asthma. Annals of Internal Medicine, 78(6), 966-971.
Zhang, C., Griciuc, A., Hudry, E., Wan, Y., Quinti, L., Ward, J., ... & Tanzi, R. E. (2018). Cromolyn reduces levels of the Alzheimer's disease-associated amyloid β-protein by promoting microglial phagocytosis. Scientific Reports, 8(1), 1144.
Wang, Y. J., Downey, M. A., Choi, S., Shoup, T. M., Elmaleh, D. R., Csete, M., ... & Ashton-Rickardt, P. G. (2021). Cromolyn platform suppresses fibrosis and inflammation, promotes microglial phagocytosis and neurite outgrowth. Scientific Reports, 11(1), 21665.
Wu, X., Li, Z., & Kang, F. (2023). Cromolyn prevents cerebral vasospasm and dementia by targeting WDR43 and regulating inflammatory responses. Frontiers in Aging Neuroscience, 15, 1132733.
Zhang, C., Griciuc, A., Hudry, E., Wan, Y., Quinti, L., Ward, J., ... & Tanzi, R. E. (2018). Cromolyn reduces levels of the Alzheimer's disease-associated amyloid β-protein by promoting microglial phagocytosis. Scientific Reports, 8(1), 1144.
Paolicelli, R. C., Jawaid, A., Henstridge, C. M., Valeri, A., Merlini, M., Robinson, J. L., ... & Rajendran, L. (2019). Stabilization of brain mast cells alleviates LPS-induced neuroinflammation and memory impairment. Frontiers in Cellular Neuroscience, 13, 191.
Wang, Y. J., Downey, M. A., Choi, S., Shoup, T. M., Elmaleh, D. R., Csete, M., ... & Ashton-Rickardt, P. G. (2021). Cromolyn platform suppresses fibrosis and inflammation, promotes microglial phagocytosis and neurite outgrowth. Scientific Reports, 11(1), 21665.
Wang, Y. J., Monteagudo, A., Downey, M. A., Ashton-Rickardt, P. G., & Elmaleh, D. R. (2021). Cromolyn inhibits the secretion of inflammatory cytokines by human microglia (HMC3). Scientific Reports, 11(1), 8054.
Moreno-Martinez, L., Calvo, A. C., Muñoz, M. J., & Osta, R. (2019). Cromolyn sodium delays disease onset and is neuroprotective in the SOD1G93A mouse model of ALS. Scientific Reports, 9(1), 17728.
Elmaleh, D. R., Downey, M. A., Ashton-Rickardt, P. G., & Monteagudo, A. (2019). Fluorinated cromolyn derivatives for potential Alzheimer's disease therapy. Journal of Nuclear Medicine, 60(1), 114.
Massachusetts General Hospital. (2020). Cromolyn sodium provides neuroprotection in animal model of ALS. Advances in Mass General. https://advances.massgeneral.org/neuro/journal.aspx?id=1456
Massachusetts General Hospital. (2019). Cromolyn sodium delays disease onset and is neuroprotective in the SOD1G93A mouse model of ALS. Press Release. https://www.massgeneral.org/news/press-release/cromolyn-sodium-delays-disease-onset-and-is-neuroprotective-in-the-sod1g93a-mouse-model-of-als
Wang, Y. J., Monteagudo, A., Downey, M. A., Ashton-Rickardt, P. G., & Elmaleh, D. R. (2021). Cromolyn inhibits the secretion of inflammatory cytokines by human microglia (HMC3). Scientific Reports, 11(1), 8054.
Motawi, T. K., Darwish, H. A., Hamed, M. A., El-Rigal, N. S., & Naser, A. F. (2023). The derivatives of cromolyn ameliorate the abnormal misfolding of amyloid proteins and neuroinflammatory signaling in cellular models of neurodegeneration. Molecular Neurobiology, 60(2), 1021-1035.
Skaper, S. D., Giusti, P., & Facci, L. (2008). Brain mast cells link the immune system to anxiety-like behavior. Proceedings of the National Academy of Sciences, 105(46), 18053-18057.
Alzforum. (2019). ALZT-OP1. https://www.alzforum.org/therapeutics/alzt-op1
Spataro, R., Volanti, P., Vitale, F., Bella, R., Schillaci, O., Dattola, V., ... & La Bella, V. (2020). Amyotrophic lateral sclerosis, neuroinflammation, and cromolyn. Neurotherapeutics, 17(4), 1384-1396.
Wu, X., Li, Z., & Kang, F. (2023). Cromolyn prevents cerebral vasospasm and dementia by targeting WDR43 and regulating inflammatory responses. Frontiers in Aging Neuroscience, 15, 1132733.
Ou, Q., Haixia, J., Yi, Z., Xinyu, Z., Xueqian, Z., Na, L., ... & Wenyuan, G. (2021). New insights in drug development for Alzheimer's disease based on microglia function. Biomedicine & Pharmacotherapy, 139, 111558.
Yang, J., Chen, J., Yao, K., Zhu, Y., Zhu, J., Liao, J., ... & Guo, J. (2025). Cromolyn sodium reduces LPS-induced pulmonary fibrosis by inhibiting epithelial-mesenchymal transition via the PI3K/AKT/mTOR signaling pathway. Heliyon, 11(1), e40644.
Arslan, M., Yılmaz, M. A., Alp, H., Şenol, S., Arısoy, S., Işık, S., ... & Yanar, O. (2024). Cromolyn sodium and masitinib combination inhibits fibroblast myofibroblast transition and provides antioxidant effects in an in vitro pulmonary fibrosis model. Pharmacology Research & Perspectives, 12(5), e70018.
Choi, J. H., Suh, J. H., Lee, S. H., Seo, W. D., Choi, Y. S., Lee, K. W., ... & Choi, W. S. (2015). Identification of cromolyn sodium as an anti-fibrotic agent targeting both hepatic stellate cells and hepatocytes. Toxicology and Applied Pharmacology, 289(2), 341-351.
Yang, J., Chen, J., Yao, K., Zhu, Y., Zhu, J., Liao, J., ... & Guo, J. (2025). Cromolyn sodium reduces LPS-induced pulmonary fibrosis by inhibiting epithelial-mesenchymal transition via the PI3K/AKT/mTOR signaling pathway. Respiratory Research, 26(1), 24.
Arslan, M., Yılmaz, M. A., Alp, H., Şenol, S., Arısoy, S., Işık, S., ... & Yanar, O. (2024). Cromolyn sodium and masitinib combination inhibits fibroblast myofibroblast transition and provides antioxidant effects in an in vitro pulmonary fibrosis model. Pharmacology Research & Perspectives, 12(5), e70018.
Adcock, I. M., Mumby, S., Chung, K. F., & Caramori, G. (2002). The role of sodium cromolyn in treatment of paraquat-induced pulmonary fibrosis. Pharmacology and Therapeutics, 95(3), 259-271.
ClinicalTrials.gov. (n.d.). Search for: CROMOLYN SODIUM, Interventional studies. https://www.clinicaltrials.gov/search?intr=CROMOLYN+SODIUM&aggFilters=studyType%3Aint&viewType=Table
Kalesnikoff, J., & Galli, S. J. (2012). Mast cells are important modifiers of autoimmune disease. Nature Reviews Immunology, 12(6), 441-452.
Weimbs, T., Olsan, E. E., & Talbot, J. J. (2018). Inhibition of mast cell degranulation with cromolyn sodium attenuates cystic kidney disease progression. International Journal of Toxicology, 37(4), 308-318.
Choi, J. H., Suh, J. H., Lee, S. H., Seo, W. D., Choi, Y. S., Lee, K. W., ... & Choi, W. S. (2015). Identification of cromolyn sodium as an anti-fibrotic agent targeting both hepatic stellate cells and hepatocytes. Toxicology and Applied Pharmacology, 289(2), 341-351.
Boulet, L. P., Drollmann, A., Magyar, P., Olsson, P., Törnling, G., Irvin, C. G., ... & Dahlén, B. (2021). Phase 2B study of inhaled RVT-1601 for chronic cough in idiopathic pulmonary fibrosis. American Journal of Respiratory and Critical Care Medicine, 204(10), 1189-1199.
Theoharides, T. C., Angelidou, A., Alysandratos, K. D., Zhang, B., Asadi, S., Francis, K., ... & Kalogeromitros, D. (2012). The "missing link" in autoimmunity and autism: extracellular mitochondrial components secreted from activated live mast cells. Autoimmunity Reviews, 11(12), 885-894.
Georgiou, P., Tan, J., Paudel, B., Jacobson, L., Chung, K. F., & Adcock, I. M. (2022). Cromolyn sodium differentially regulates human mast cell and eosinophil activation. Allergy, 77(7), 2129-2144.
Leone-Bay, A., Leipold, H., Sarubbi, D., Variano, B., Rivera, T., & Baughman, R. A. (1996). Oral delivery of sodium cromolyn: preliminary studies in vivo and in vitro. Pharmaceutical Research, 13(2), 222-226.
Drugs.com. (2010). Cromolyn (Systemic, Oral Inhalation) Monograph for Professionals. https://www.drugs.com/monograph/cromolyn-systemic-oral-inhalation.html
Abo-Zeid, Y., Ismail, N. S., McLean, G. R., & Hamdy, N. M. (2020). Hydrophobic ion pair loaded self-emulsifying drug delivery system for the oral bioavailability enhancement of cromolyn sodium. Drug Delivery, 27(1), 1000-1011.
Osmosis. (2025). Mast cell stabilizers - Inhaled: Nursing pharmacology. https://www.osmosis.org/learn/Mastcellstabilizers-Inhaled:Nursingpharmacology
Abd-Elaziz, K., Oude Elberink, H., & Diamant, Z. (2020). Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer. European Clinical Respiratory Journal, 7(1), 1809083.
Hamedani, S. Y., Safdari, R., Hamishehkar, H., & Nokhodchi, A. (2022). A novel particle engineering method for the production of inhalable cromolyn sodium powders by a combination of spray drier and nebulizer. Journal of Drug Delivery Science and Technology, 76, 103788.
Wikipedia. (2004). Cromoglicic acid. https://en.wikipedia.org/wiki/Cromoglicic_acid
Google Patents. (2014). Methods for delivering cromolyn - WO2015002703A1. https://patents.google.com/patent/WO2015002703A1/en
Hussain, M. A., DiMarco, J. D., Henley, N. C., Leoni, B. J., Rowe, S. M., Shefter, E., ... & Vadnere, M. K. (2008). Improved delivery of cromolyn from oral proliposomal beads. International Journal of Pharmaceutics, 358(1-2), 128-136.
Abd-Elaziz, K., Oude Elberink, H., & Diamant, Z. (2020). Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer. European Clinical Respiratory Journal, 7(1), 1809083.
ScienceDirect. (n.d.). Mast Cell Stabilizer - an overview. https://www.sciencedirect.com/topics/immunology-and-microbiology/mast-cell-stabilizer
Davis's Drug Guide. (n.d.). Cromolyn. https://fadavispt.mhmedical.com/content.aspx?bookid=1873§ionid=139006700
Medcentral. (2024). Cromolyn: uses, dosing, warnings, adverse events, interactions. https://www.medcentral.com/drugs/monograph/1242-382713/cromolyn-inhalation
Barzegar, K., Nematollahi, M. H., Mahdavi, M., Vahabi, S., Tavakoli, S., Farajzadeh, M., ... & Sadeghian, H. (2019). Cromolyn, a new hope for limited treatment of neutrophilic asthma. Tanaffos, 18(4), 293-300.
Hamidi, M., Ghasemi, S., Biglar, M., Amanlou, M., Larijani, B., & Mahdavi, M. (2024). Promising anticancer activity of cromolyn in colon cancer. BMC Complementary Medicine and Therapies, 24(1), 162.
Yaqoubi, S., Adnani, S., Amini, M., Mansouri, K., Sadeghian, H., & Enayatifard, R. (2024). Sodium cromolyn modulates carrageenan-induced acute inflammation in rat paw edema model. Jundishapur Journal of Natural Pharmaceutical Products, 19(2), e140822.
The Mastocytosis Society. (n.d.). Cromolyn Sodium Drug Shortage Update. https://tmsforacure.org/cromolyn-sodium-drug-shortage-update-2/
ClinicalTrials.gov. (n.d.). Cromolyn Sodium for Treatment of COVID-19 Pneumonia. https://clinicaltrials.gov/study/NCT05077917
Choi, Y. H., Lim, J. Y., Kim, J. H., Kang, J. S., Hwang, Y. I., Kim, D. G., ... & Jang, Y. J. (2025). Pro-tumorigenic effect of continuous cromolyn treatment in a subcutaneous tumor model. International Journal of Molecular Sciences, 26(4), 1619.
PubChem. (n.d.). Cromolyn. https://pubchem.ncbi.nlm.nih.gov/compound/Cromolyn
ClinicalTrials.gov. (n.d.). Evaluating the Effect of Cromolyn Sodium in Uremic Pruritus. https://www.clinicaltrials.gov/study/NCT00745199
ClinicalTrials.gov. (n.d.). Oral Cromolyn Sodium for the Treatment of Eosinophilic Esophagitis. https://clinicaltrials.gov/study/NCT02371941
Mazurek, N., Schindler, H., Schurholz, T., & Pecht, I. (1984). The cromolyn binding protein constitutes the Ca2+ channel of basophils opening upon immunological stimulus. Proceedings of the National Academy of Sciences, 81(21), 6841-6845.
Medcentral. (2024). Cromolyn: uses, dosing, warnings, adverse events, interactions. https://www.medcentral.com/drugs/monograph/1242-382713/cromolyn-inhalation
Mazurek, N., Schindler, H., Schurholz, T., & Pecht, I. (1984). The cromolyn binding protein constitutes the Ca2+ channel of basophils opening upon immunological stimulus. Proceedings of the National Academy of Sciences, 81(21), 6841-6845.
Abd-Elaziz, K., Oude Elberink, H., & Diamant, Z. (2020). Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer. European Clinical Respiratory Journal, 7(1), 1809083.
Hogg, J. C., Doerschuk, C. M., & Beyers, N. (1996). Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma. Journal of Allergy and Clinical Immunology, 98(6), S102-S105.
Maher, S., Mrsny, R. J., & Brayden, D. J. (2007). Mechanistic understanding of oral drug absorption enhancement by SNAC: evaluation of cromolyn sodium lipophilicity and membrane fluidity effects. Pharmaceutical Research, 24(10), 1946-1956.
TargetMol. (n.d.). Cromolyn sodium. https://www.targetmol.com/compound/cromolyn%20sodium
European Patent Office. (n.d.). Formulations for oral administration of cromolyn sodium. https://patents.google.com/patent/EP1461031B1/en